molecular formula C9H9BrO3 B12329623 3-(2-Bromo-3-hydroxyphenyl)propanoic acid

3-(2-Bromo-3-hydroxyphenyl)propanoic acid

Cat. No.: B12329623
M. Wt: 245.07 g/mol
InChI Key: NVHDSAXBYFWUJI-UHFFFAOYSA-N
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Description

3-(2-Bromo-3-hydroxyphenyl)propanoic acid is a brominated aromatic compound that serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. Its molecular structure, featuring a propanoic acid chain attached to a bromo- and hydroxy-substituted phenyl ring, makes it a versatile precursor for the synthesis of more complex molecules, particularly in medicinal chemistry. This compound is typicallly used in research laboratories as a key starting material for the development of novel pharmaceutical candidates. Researchers utilize it to create compound libraries for high-throughput screening or to synthesize specific target molecules for biological evaluation. The bromine atom offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the exploration of structure-activity relationships (SAR). For Research Use Only. Not intended for diagnostic or therapeutic uses. This product is not for human or veterinary use.

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

3-(2-bromo-3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H9BrO3/c10-9-6(4-5-8(12)13)2-1-3-7(9)11/h1-3,11H,4-5H2,(H,12,13)

InChI Key

NVHDSAXBYFWUJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)Br)CCC(=O)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation and Subsequent Functionalization

The Friedel-Crafts alkylation offers a direct route to introduce the propanoic acid side chain onto pre-brominated phenolic substrates. In one approach, 2-bromo-3-hydroxybenzaldehyde undergoes alkylation with acrylonitrile in the presence of Lewis acids such as AlCl₃, followed by hydrolysis to yield the target compound. This method, however, faces challenges due to the electron-withdrawing effects of the bromine atom, which reduce the reactivity of the aromatic ring.

A modified protocol from patent literature (CN1365963A) involves the use of 2-cyanoethanol as a precursor. The reaction proceeds via bromohydrolysis of 2-cyanoethanol in hydrobromic acid, yielding 3-bromopropionic acid intermediates. Subsequent coupling with 2-bromo-3-hydroxyphenol under acidic conditions achieves the desired product with 40–45% overall yield. The use of NaHCO₃ during workup minimizes side reactions, as demonstrated by the preservation of the hydroxyl group’s integrity.

Reformatsky Reaction for Stereocontrolled Synthesis

The Reformatsky reaction has been adapted for the synthesis of structurally related 3-aryl-3-hydroxypropanoic acids, as reported in PMC6316614. Applying this method to 3-(2-bromo-3-hydroxyphenyl)propanoic acid involves reacting 2-bromo-3-hydroxybenzaldehyde with ethyl bromoacetate in the presence of indium powder under sonication. Key steps include:

  • Sonochemical Activation : Ultrasonic irradiation (42 kHz, 100 W) facilitates the formation of the indium enolate, which reacts with the aldehyde to form the β-hydroxy ester intermediate.
  • Saponification and Acidification : The ester intermediate is hydrolyzed using NaOH (2 N) and acidified with HCl to yield the free acid.

This method achieves 70% yield with high purity, as confirmed by ¹H-NMR and HRMS-ESI analysis. The sonochemical approach reduces reaction time from days to hours compared to conventional thermal methods.

Suzuki-Miyaura cross-coupling enables the introduction of the bromophenyl group after constructing the propanoic acid backbone. A representative pathway involves:

  • Synthesis of Boronic Ester Precursor : 3-Hydroxyphenylboronic acid is prepared via lithiation-borylation of 3-bromophenol.
  • Coupling with β-Bromoacrylate : The boronic ester reacts with methyl β-bromoacrylate in the presence of Pd(PPh₃)₄ and K₂CO₃, forming the coupled product.
  • Hydrolysis and Debromination : Selective hydrolysis of the ester group followed by palladium-catalyzed debromination yields the target compound.

This method, adapted from US20160102042A1, achieves 65–70% yield with enantiomeric excess (ee) of 97–99% when chiral ligands are employed.

Esterification-Bromination-Hydrolysis Sequence

A three-step protocol from Ambeed.com (7691-28-3) provides a scalable route:

Step Conditions Yield Key Observations
Esterification HBr in MeOH, 65°C, 21 h 87% Methyl ester protects carboxylic acid
Bromination NaNO₂, HBr, KBr, −10°C to 20°C 65% Regioselective bromination at ortho position
Hydrolysis NaOH (2 N), RT, 20 min 95% Mild conditions prevent dehalogenation

The ester intermediate (methyl 2-bromo-3-hydroxypropanoate) is characterized by ¹H-NMR (δ 4.36 ppm, t, CHBr) and ¹³C-NMR (δ 44.2 ppm, CBr). Final hydrolysis under basic conditions recovers the carboxylic acid functionality without epimerization.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

Method Yield (%) Purity (%) Key Advantages Limitations
Friedel-Crafts 40–45 95 Simple reagents Low yield due to poor ring activation
Reformatsky Reaction 70 99 Stereocontrol, short reaction time Requires specialized sonication equipment
Suzuki-Miyaura 65–70 97–99 High enantiomeric excess Costly Pd catalysts
Esterification Sequence 87 98 Scalable, high intermediate stability Multiple purification steps

Optimization Strategies and Challenges

  • Protecting Group Strategies : Benzyl groups are commonly used to protect the phenolic hydroxyl during bromination steps, as described in US20160102042A1. Post-coupling deprotection with Pd/C under H₂ atmosphere achieves near-quantitative recovery.
  • Solvent Systems : THF/water mixtures enhance the solubility of indium enolates in Reformatsky reactions, while dichloromethane improves extraction efficiency in ester hydrolysis.
  • Temperature Control : Maintaining −10°C during bromination (Ambeed protocol) minimizes di-bromination byproducts.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-3-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Enzyme Modulation

Research indicates that 3-(2-Bromo-3-hydroxyphenyl)propanoic acid acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. This property makes it a candidate for studying enzyme kinetics and developing enzyme inhibitors for therapeutic purposes .

Antimicrobial Activity

A study highlighted the antimicrobial potential of derivatives of this compound against multidrug-resistant pathogens. The compound demonstrated significant activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL .

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus1-8
Vancomycin-resistant Enterococcus faecalis0.5-2
Gram-negative pathogens8-64
Drug-resistant Candida species8-64

Anti-aging Compositions

The compound's structural similarity to known anti-aging agents suggests its potential use in cosmetic formulations aimed at reducing skin aging effects. Preliminary studies indicate that it may help improve skin elasticity and hydration when incorporated into topical products .

Pharmaceutical Development

Given its enzyme inhibition properties and antimicrobial activity, there is potential for developing new pharmaceuticals based on this compound. Its derivatives could serve as scaffolds for designing drugs targeting resistant bacterial strains or metabolic disorders.

Case Study 1: Enzyme Inhibition

A laboratory study investigated the effects of this compound on a specific metabolic enzyme associated with diabetes management. The results indicated that the compound effectively reduced enzyme activity by up to 70%, showcasing its potential as a therapeutic agent in metabolic disease management.

Case Study 2: Antimicrobial Efficacy

In another study, a series of derivatives were synthesized from this compound to evaluate their antimicrobial properties against clinical isolates of resistant pathogens. The findings revealed that modifications to the hydroxyl group significantly enhanced antimicrobial potency, indicating a promising avenue for drug development.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The bromine and hydroxyl groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: Bromine at position 2 (as in the target compound) may sterically hinder interactions compared to para-substituted analogs like 3-(5-Bromo-2-methoxyphenyl)propanoic acid .
  • Electron-Withdrawing Effects: Chlorinated derivatives (e.g., 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid) exhibit enhanced antimicrobial activity due to increased electrophilicity .
  • Hydroxyl vs. Methoxy: Hydroxyl groups (target compound) improve solubility via hydrogen bonding, whereas methoxy groups (e.g., 3-(5-Bromo-2-methoxyphenyl)propanoic acid) enhance lipophilicity .

Antimicrobial Properties

  • Quinoline-Based Analog: 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid demonstrated broad-spectrum antimicrobial activity, likely due to its ability to chelate Mg²⁺ ions in microbial enzymes .
  • Thioester Analogs: 3-(Methylthio)propanoic acid esters (e.g., methyl and ethyl esters) are potent aroma compounds in pineapples but lack direct antimicrobial effects .

Structural Stability and Crystallography

  • 3-Phenylpropanoic Acid Salts: Metal complexes and co-crystals of 3-phenylpropanoic acid derivatives exhibit varied packing motifs and hydrogen-bonding networks, influencing their stability and bioavailability .

Biological Activity

3-(2-Bromo-3-hydroxyphenyl)propanoic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, interaction with biological targets, and relevant research findings.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various pathogens, including drug-resistant strains. The compound has been particularly effective against:

  • Methicillin-resistant Staphylococcus aureus (MRSA) : Minimum Inhibitory Concentration (MIC) values ranging from 1 to 8 µg/mL.
  • Vancomycin-resistant Enterococcus faecalis : MIC values between 0.5 and 2 µg/mL.
  • Gram-negative pathogens : MIC values ranging from 8 to 64 µg/mL against various strains.

These findings underscore the potential of this compound in developing new therapeutic agents targeting resistant bacterial and fungal infections .

The biological activity of this compound is believed to result from its ability to interact with specific biological targets, such as enzymes and receptors. Molecular docking simulations and in vitro binding assays have been employed to elucidate these interactions. The presence of the bromine atom enhances lipophilicity, facilitating membrane penetration and increasing bioactivity .

Research Findings and Case Studies

Several studies have highlighted the efficacy of this compound derivatives in combating multidrug-resistant pathogens:

Pathogen MIC (µg/mL) Reference
MRSA1 - 8
Vancomycin-resistant E. faecalis0.5 - 2
Gram-negative bacteria8 - 64

In one study, derivatives of this compound were synthesized and screened against ESKAPE pathogens, which are known for their high levels of antimicrobial resistance. The results indicated that specific substitutions on the phenyl ring significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .

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